![molecular formula C17H14N2O3 B2572994 3-[4-formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid CAS No. 957319-80-1](/img/structure/B2572994.png)
3-[4-formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid is an organic compound that features a pyrazole ring substituted with a naphthalene moiety and a formyl group
Mechanism of Action
Target of Action
Compounds like “3-(4-Formyl-3-naphthalen-1-ylpyrazol-1-yl)propanoic acid” often target specific proteins or enzymes in the body. For example, some pyrazole derivatives have been found to have a high binding affinity to human estrogen alpha receptor (ERα) .
Mode of Action
The compound “3-(4-Formyl-3-naphthalen-1-ylpyrazol-1-yl)propanoic acid” could interact with its targets by binding to them, which could result in changes to the target’s function. For instance, some pyrazole derivatives have been found to inhibit the activity of certain enzymes .
Biochemical Pathways
The compound “3-(4-Formyl-3-naphthalen-1-ylpyrazol-1-yl)propanoic acid” could affect various biochemical pathways. For example, it could influence the pathways related to the function of the target protein or enzyme .
Result of Action
The molecular and cellular effects of “3-(4-Formyl-3-naphthalen-1-ylpyrazol-1-yl)propanoic acid” would depend on its mode of action and the biochemical pathways it affects. For example, if it inhibits an enzyme, it could lead to decreased production of certain substances in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid typically involves a multi-step process. One common method includes the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting an α, β-unsaturated ketone with hydrazine derivatives, followed by oxidative aromatization to form the pyrazole ring . The naphthalene moiety is then introduced via a Friedel-Crafts acylation reaction, and the formyl group is added through a Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is preferred to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[4-formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-[4-carboxy-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid.
Reduction: 3-[4-hydroxymethyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[4-formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-naphthalen-1-yl-propionic acid: Similar structure but with an amino group instead of a formyl group.
2-Amino-3-(naphthalen-1-yl)propanoic acid: Another similar compound with an amino group and a different substitution pattern.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid: A derivative with a tert-butoxycarbonyl-protected amino group.
Uniqueness
3-[4-formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid is unique due to the presence of the formyl group, which allows for further functionalization and derivatization. The combination of the naphthalene and pyrazole moieties also provides a unique structural framework that can interact with various biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
3-(4-formyl-3-naphthalen-1-ylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-11-13-10-19(9-8-16(21)22)18-17(13)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,10-11H,8-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJLZLNZKSRTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C=C3C=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-chloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2572914.png)
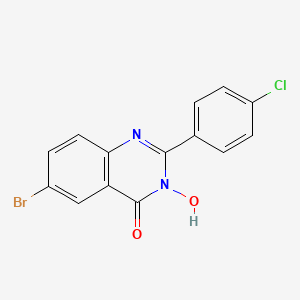
![2-(cyclopentylsulfanyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide](/img/structure/B2572916.png)

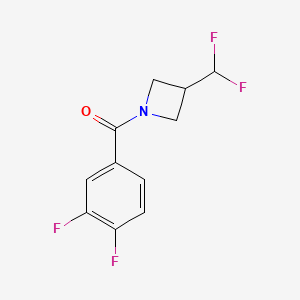
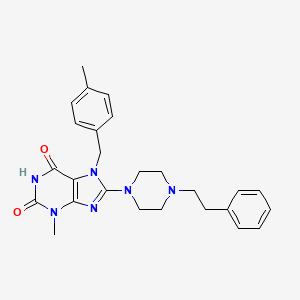
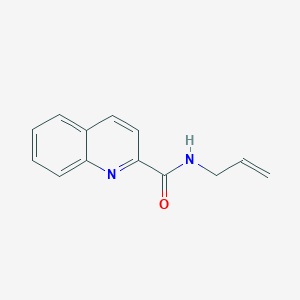
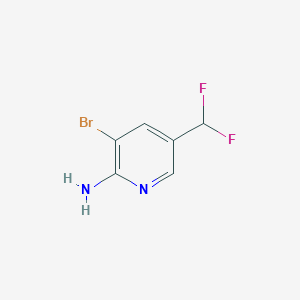
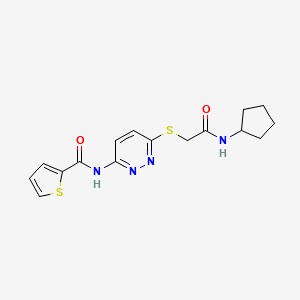
![5-ethyl-4-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2572927.png)

![5-[(4-Bromophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2572932.png)

